2-(4-Chloro-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole
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Overview
Description
2-(4-Chloro-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a pyridinium ring The presence of a chlorine atom and an oxidized nitrogen atom in the pyridinium ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole typically involves the reaction of 4-chloropyridine N-oxide with 2-aminobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the oxidized nitrogen atom in the pyridinium ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more highly oxidized pyridinium derivative, while substitution reactions can produce a variety of functionalized benzothiazole derivatives.
Scientific Research Applications
2-(4-Chloro-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2-(4-Chloro-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloropyridin-1-ium-2-yl)-1,3-benzothiazole: Lacks the oxidized nitrogen atom.
2-(4-Bromo-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole: Contains a bromine atom instead of chlorine.
2-(4-Chloro-1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazole: Features a benzoxazole ring instead of benzothiazole.
Uniqueness
The presence of both a chlorine atom and an oxidized nitrogen atom in the pyridinium ring makes 2-(4-Chloro-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole unique. This combination of functional groups imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H7ClN2OS |
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Molecular Weight |
262.72 g/mol |
IUPAC Name |
2-(4-chloro-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H7ClN2OS/c13-8-5-6-15(16)10(7-8)12-14-9-3-1-2-4-11(9)17-12/h1-7H |
InChI Key |
DOMCQABFNGVHFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=[N+](C=CC(=C3)Cl)[O-] |
Origin of Product |
United States |
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